molecular formula C13H15N3O2 B4942173 N-(3,5-dimethoxybenzyl)-2-pyrimidinamine

N-(3,5-dimethoxybenzyl)-2-pyrimidinamine

Cat. No. B4942173
M. Wt: 245.28 g/mol
InChI Key: PSXCJQARWAHGOU-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxybenzyl)-2-pyrimidinamine, also known as DM-PYR, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to possess various biological activities.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethoxybenzyl)-2-pyrimidinamine is not fully understood. However, studies have suggested that N-(3,5-dimethoxybenzyl)-2-pyrimidinamine exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(3,5-dimethoxybenzyl)-2-pyrimidinamine has also been found to inhibit the activity of certain enzymes, such as topoisomerase IIα and COX-2, which are involved in cancer cell proliferation and inflammation, respectively.
Biochemical and Physiological Effects:
N-(3,5-dimethoxybenzyl)-2-pyrimidinamine has been found to possess various biochemical and physiological effects. Studies have shown that N-(3,5-dimethoxybenzyl)-2-pyrimidinamine can induce apoptosis, or programmed cell death, in cancer cells. N-(3,5-dimethoxybenzyl)-2-pyrimidinamine has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. Additionally, N-(3,5-dimethoxybenzyl)-2-pyrimidinamine has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,5-dimethoxybenzyl)-2-pyrimidinamine in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N-(3,5-dimethoxybenzyl)-2-pyrimidinamine is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N-(3,5-dimethoxybenzyl)-2-pyrimidinamine in lab experiments is its limited solubility, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for the research on N-(3,5-dimethoxybenzyl)-2-pyrimidinamine. One area of interest is the development of N-(3,5-dimethoxybenzyl)-2-pyrimidinamine analogs with improved pharmacological properties. Another potential direction is the investigation of the synergistic effects of N-(3,5-dimethoxybenzyl)-2-pyrimidinamine in combination with other therapeutic agents. Additionally, the use of N-(3,5-dimethoxybenzyl)-2-pyrimidinamine as a diagnostic tool for certain diseases, such as cancer, may also be explored in future research.

Synthesis Methods

N-(3,5-dimethoxybenzyl)-2-pyrimidinamine can be synthesized through a multistep process involving the reaction of 3,5-dimethoxybenzyl chloride with 2-aminopyrimidine in the presence of a base. The resulting product is then purified through column chromatography to obtain N-(3,5-dimethoxybenzyl)-2-pyrimidinamine in its pure form.

Scientific Research Applications

N-(3,5-dimethoxybenzyl)-2-pyrimidinamine has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that N-(3,5-dimethoxybenzyl)-2-pyrimidinamine possesses anti-tumor properties and can inhibit the growth of cancer cells. N-(3,5-dimethoxybenzyl)-2-pyrimidinamine has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-(3,5-dimethoxybenzyl)-2-pyrimidinamine has been shown to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-17-11-6-10(7-12(8-11)18-2)9-16-13-14-4-3-5-15-13/h3-8H,9H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXCJQARWAHGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC2=NC=CC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-dimethoxyphenyl)methyl]pyrimidin-2-amine

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